molecular formula C9H4F2O2 B8686733 4,7-Difluorobenzofuran-2-carbaldehyde

4,7-Difluorobenzofuran-2-carbaldehyde

Cat. No.: B8686733
M. Wt: 182.12 g/mol
InChI Key: NOKVSPBIUHWUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Difluorobenzofuran-2-carbaldehyde is a fluorinated benzofuran derivative characterized by fluorine substituents at the 4- and 7-positions of the benzofuran core and an aldehyde functional group at the 2-position. Benzofuran derivatives are widely studied for their utility in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties.

Properties

Molecular Formula

C9H4F2O2

Molecular Weight

182.12 g/mol

IUPAC Name

4,7-difluoro-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H4F2O2/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-4H

InChI Key

NOKVSPBIUHWUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(O2)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,7-Difluorobenzofuran-2-carbaldehyde and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Source
This compound F (4,7), CHO (2) C₉H₄F₂O₂ ~194.13 (calculated) Synthetic intermediate, drug discovery Inferred
5,7-Difluorobenzofuran-2-carbaldehyde F (5,7), CHO (2) C₉H₄F₂O₂ ~194.13 Unspecified (structural isomer)
1,2,3,4-Tetrachlorodibenzofuran Cl (1,2,3,4) C₁₂H₄OCl₄ 317.87 Environmental analysis
4,7-Dihydroxy-2,3-dimethyl-1-benzofuran-6-carbaldehyde OH (4,7), CH₃ (2,3), CHO (6) C₁₁H₁₀O₄ ~218.20 (calculated) Supplements, fine chemicals

Key Observations:

Halogenation Effects :

  • Fluorinated analogs (e.g., this compound) exhibit lower molecular weights and higher electronegativity compared to chlorinated derivatives (e.g., tetrachlorodibenzofurans). This enhances their suitability for applications requiring metabolic stability and selective reactivity .
  • Chlorinated dibenzofurans (e.g., 1,2,3,4-Tetrachlorodibenzofuran) are primarily used in environmental analysis due to their persistence as pollutants and regulatory significance .

Functional Group Positioning :

  • The aldehyde group at the 2-position in this compound contrasts with analogs like 4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-carbaldehyde, where the aldehyde is at the 6-position. This positional difference may influence reactivity in nucleophilic additions or condensation reactions .

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